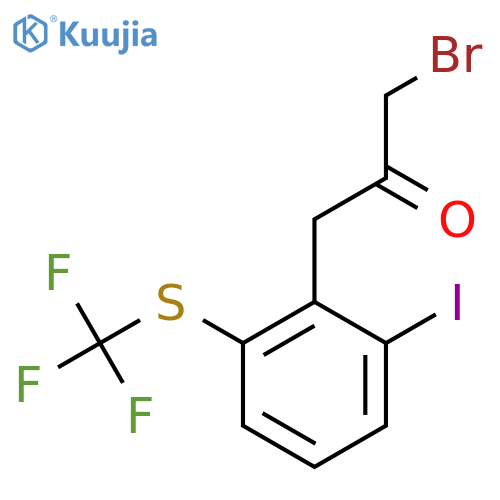

Cas no 1806412-04-3 (1-Bromo-3-(2-iodo-6-(trifluoromethylthio)phenyl)propan-2-one)

1-Bromo-3-(2-iodo-6-(trifluoromethylthio)phenyl)propan-2-one 化学的及び物理的性質

名前と識別子

-

- 1-Bromo-3-(2-iodo-6-(trifluoromethylthio)phenyl)propan-2-one

-

- インチ: 1S/C10H7BrF3IOS/c11-5-6(16)4-7-8(15)2-1-3-9(7)17-10(12,13)14/h1-3H,4-5H2

- InChIKey: HMQUSZYRGWOOJL-UHFFFAOYSA-N

- ほほえんだ: IC1=CC=CC(=C1CC(CBr)=O)SC(F)(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 275

- トポロジー分子極性表面積: 42.4

- 疎水性パラメータ計算基準値(XlogP): 4.7

1-Bromo-3-(2-iodo-6-(trifluoromethylthio)phenyl)propan-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013022442-500mg |

1-Bromo-3-(2-iodo-6-(trifluoromethylthio)phenyl)propan-2-one |

1806412-04-3 | 97% | 500mg |

823.15 USD | 2021-06-24 | |

| Alichem | A013022442-250mg |

1-Bromo-3-(2-iodo-6-(trifluoromethylthio)phenyl)propan-2-one |

1806412-04-3 | 97% | 250mg |

489.60 USD | 2021-06-24 | |

| Alichem | A013022442-1g |

1-Bromo-3-(2-iodo-6-(trifluoromethylthio)phenyl)propan-2-one |

1806412-04-3 | 97% | 1g |

1,549.60 USD | 2021-06-24 |

1-Bromo-3-(2-iodo-6-(trifluoromethylthio)phenyl)propan-2-one 関連文献

-

Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529

-

Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526

-

Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785

-

Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190

-

Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898

-

Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884

-

Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717

-

Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577

-

Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249

1-Bromo-3-(2-iodo-6-(trifluoromethylthio)phenyl)propan-2-oneに関する追加情報

Introduction to 1-Bromo-3-(2-iodo-6-(trifluoromethylthio)phenyl)propan-2-one (CAS No. 1806412-04-3)

1-Bromo-3-(2-iodo-6-(trifluoromethylthio)phenyl)propan-2-one is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 1806412-04-3, represents a sophisticated molecular structure designed to serve as a versatile intermediate in the synthesis of biologically active molecules. Its unique chemical composition, featuring a bromo and iodo substituent on a phenyl ring coupled with a trifluoromethylthio group, makes it particularly valuable for constructing complex pharmacophores.

The significance of this compound lies in its potential applications across multiple domains of chemical biology and drug discovery. The presence of both bromo and iodo atoms provides convenient handles for further functionalization via cross-coupling reactions, which are fundamental in modern synthetic organic chemistry. These reactions allow for the introduction of diverse side chains and moieties, enabling the development of novel therapeutic agents with tailored biological activities.

In recent years, there has been a surge in research focused on molecules containing trifluoromethylthio groups. This substituent is known to enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic properties, making it highly sought after in medicinal chemistry. The incorporation of such groups into drug candidates has been associated with increased efficacy and reduced toxicity, principles that are central to contemporary drug development strategies.

The phenyl ring in 1-Bromo-3-(2-iodo-6-(trifluoromethylthio)phenyl)propan-2-one serves as an aromatic core that can interact with biological targets through π-stacking or hydrophobic effects. This feature is particularly useful in designing molecules that require precise spatial orientation within biological systems. The combination of these structural elements—bromo, iodo, trifluoromethylthio, and phenyl—makes this compound a promising building block for the synthesis of small-molecule inhibitors, agonists, and antagonists.

Recent advancements in computational chemistry and molecular modeling have further highlighted the potential of this compound. High-throughput virtual screening (HTVS) and machine learning algorithms have been employed to predict the binding affinities of various derivatives of 1-Bromo-3-(2-iodo-6-(trifluoromethylthio)phenyl)propan-2-one to target proteins. These studies have revealed promising leads for treating a range of diseases, including oncological disorders, inflammatory conditions, and neurological disorders.

The synthesis of 1-Bromo-3-(2-iodo-6-(trifluoromethylthio)phenyl)propan-2-one involves multi-step organic transformations that require precise control over reaction conditions. Key steps typically include halogenation reactions, nucleophilic substitutions, and protective group strategies to ensure regioselectivity and yield optimization. The use of advanced catalytic systems, such as palladium-based catalysts for cross-coupling reactions, has streamlined these processes and improved overall efficiency.

In the context of drug discovery pipelines, intermediates like 1-Bromo-3-(2-iodo-6-(trifluoromethylthio)phenyl)propan-2-one play a crucial role in rapid prototyping and lead optimization. Their modular nature allows chemists to systematically explore structural variations while maintaining key pharmacophoric elements. This approach accelerates the identification of compounds with optimal pharmacological profiles for clinical translation.

The pharmaceutical industry has increasingly recognized the importance of heterocyclic compounds in drug design. The presence of nitrogen-containing rings in 1-Bromo-3-(2-iodo-6-(trifluoromethylthio)phenyl)propan-2-one derivatives can contribute to enhanced binding interactions with biological targets such as enzymes and receptors. Nitrogen heterocycles are known for their versatility in medicinal chemistry due to their ability to form hydrogen bonds and participate in aromatic stacking interactions.

Furthermore, the growing emphasis on sustainable chemistry has prompted researchers to develop greener synthetic routes for producing complex molecules like 1-Bromo-3-(2-iodo-6-(trifluoromethylthio)phenyl)propan-2-one. Catalytic methods that minimize waste generation and energy consumption are being prioritized alongside traditional synthetic approaches. Such innovations align with global efforts to reduce the environmental footprint of chemical manufacturing.

Future research directions may explore the incorporation of additional functional groups into the structure of 1-Bromo-3-(2-iodo-6-(trifluoromethylthio)phenyl)propan-2-one to enhance its bioactivity or improve its pharmacokinetic properties. For instance, modifications aimed at increasing water solubility or reducing immunogenicity could make it more suitable for therapeutic applications. Additionally, exploring its potential as an intermediate for peptidomimetics or nucleoside analogs could open new avenues in drug development.

The versatility of 1-Bromo-3-(2-iodo-6-(trifluoromethylthio)phenyl)propan-2-one extends beyond pharmaceutical applications; it also finds utility in materials science and agrochemical research. Its unique structural features make it a candidate for designing novel materials with specific electronic or optical properties. Similarly, derivatives containing bioactive scaffolds could be explored as leads for developing crop protection agents.

In conclusion,1-Bromo-3-(2-iodo-octahydroquinolizinone) is a multifaceted compound with significant potential across various scientific disciplines. Its sophisticated molecular architecture positions it as a valuable intermediate for constructing biologically active molecules with tailored properties. As research continues to uncover new applications and synthetic strategies,1-Bromo-octahydroquinolizinone (CAS No.

1806412-04-3 (1-Bromo-3-(2-iodo-6-(trifluoromethylthio)phenyl)propan-2-one) 関連製品

- 117428-49-6((E)-methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate)

- 1009906-78-8(N-(4-methylpyridin-2-yl)-4-(2-phenylethenesulfonamido)benzamide)

- 919093-57-5(6-(4-methoxybenzyl)-5H-pyrrolo[3,4-b]pyridin-7(6H)-one)

- 2138078-67-6(3-[Methyl(2,2,2-trifluoroethyl)amino]-4-(trifluoromethyl)cyclohexan-1-ol)

- 2227747-95-5((3R)-3-(5-chloro-2-nitrophenyl)-3-hydroxypropanoic acid)

- 855929-18-9(2-(Cyclopentyloxy)acetamide)

- 1702192-50-4(2-(3-cyclopropyl-1H-pyrazol-1-yl)-3-methoxypropanoic acid)

- 1804131-50-7(5-(1-Chloro-2-oxopropyl)-2-methylphenylacetic acid)

- 1220033-61-3(5-(2,3-Dihydro-1H-indol-1-yl)-2-(methylsulfonyl)phenylamine)

- 25235-85-2(4-Chloroindole)